N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide
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Overview
Description
N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide is an organic compound that features a furan ring, an isoquinoline moiety, and a methoxypropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide typically involves the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized via the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using furan and an appropriate acyl chloride.
Coupling of the Furan and Isoquinoline Units: The furan and isoquinoline units can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Methoxypropanamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The isoquinoline moiety can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in neurotransmission and cell proliferation.
Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)furan-2-carboxamide: Contains a similar furan ring but lacks the isoquinoline moiety.
N-(furan-2-ylmethyl)ethanamine: Features a furan ring and an amine group but lacks the isoquinoline and methoxypropanamide groups.
Uniqueness
N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide is unique due to its combination of a furan ring, an isoquinoline moiety, and a methoxypropanamide group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
IUPAC Name |
N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-22-8-6-18(21)19-17-3-2-15-4-7-20(12-16(15)10-17)11-14-5-9-23-13-14/h2-3,5,9-10,13H,4,6-8,11-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHHKEFYWBQLIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NC1=CC2=C(CCN(C2)CC3=COC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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